molecular formula C18H17FN4O4 B2676522 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 941984-52-7

2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2676522
CAS No.: 941984-52-7
M. Wt: 372.356
InChI Key: RGZNKBDDMBMIEF-UHFFFAOYSA-N
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Description

2-(5-Ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide is a synthetic compound It showcases notable chemical properties, making it of interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis. Each stage requires precise control over reaction conditions, including temperature, pH, and solvents used.

One common synthetic route begins with the preparation of the intermediate 5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin. This intermediate undergoes further reactions with appropriate reagents to introduce the acetamide and fluorophenyl groups, forming the final compound.

Industrial Production Methods

Industrial-scale production often involves optimization of the laboratory synthetic route to larger reactors. This requires careful scaling of reagents, solvents, and reaction conditions to ensure yield and purity. High-pressure liquid chromatography (HPLC) and other purification techniques are used post-synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions including:

  • Oxidation: : Reacting with oxidizing agents, altering the oxidation state of certain atoms within the molecule.

  • Reduction: : Involving reducing agents that add electrons or hydrogen atoms.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Methanol, ethanol, acetonitrile.

Major Products

Reactions often result in modified derivatives of the original compound, potentially altering biological activity or chemical stability.

Scientific Research Applications

Chemistry

  • Molecular Synthesis: : Used as an intermediate in the synthesis of more complex molecules.

  • Catalysis: : Acts as a catalyst or co-catalyst in certain reactions.

Biology and Medicine

  • Pharmacology: : Investigated for potential therapeutic effects, including enzyme inhibition or receptor binding.

  • Drug Design: : Serves as a lead compound for developing new pharmaceuticals.

Industry

  • Material Science:

  • Chemical Sensors: : Used in the development of sensors due to its reactive nature.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action is often studied in relation to its interaction with biological macromolecules such as enzymes or receptors. It may inhibit specific enzymes, modulate signaling pathways, or bind to receptors, altering cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-acetamide

  • N-(4-fluorophenyl)-2-acetamidopyrimidine These compounds share structural similarities but exhibit different biological activities, making our primary compound unique in its application and effectiveness.

Properties

IUPAC Name

2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O4/c1-3-27-13-8-9-20-16-15(13)17(25)23(18(26)22(16)2)10-14(24)21-12-6-4-11(19)5-7-12/h4-9H,3,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZNKBDDMBMIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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